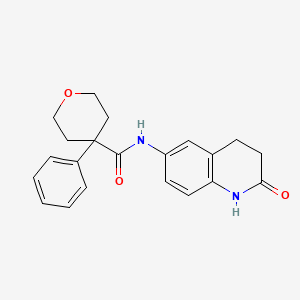

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenyloxane-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a complex organic molecule that contains a tetrahydroquinoline group, a phenyl group, and a tetrahydropyran group. These groups are common in many biologically active compounds and pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinoline ring, the introduction of the phenyl group, and the formation of the tetrahydropyran ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a tetrahydroquinoline ring (a nitrogen-containing ring), a phenyl ring (a six-membered carbon ring), and a tetrahydropyran ring (a six-membered ring containing an oxygen). The exact three-dimensional structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. The tetrahydroquinoline group could potentially undergo reactions at the nitrogen or at the 2-oxo group. The phenyl group might participate in electrophilic aromatic substitution reactions, and the tetrahydropyran ring could potentially undergo reactions at the oxygen .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, and its solubility would depend on the specific functional groups present in the molecule .Applications De Recherche Scientifique

Synthesis and Characterization

Research efforts have led to the development of methods for synthesizing compounds with structures related to N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide. For instance, Potapov et al. (2021) discussed the synthesis of 2H-pyrano[3,2-g]quinolin-2-ones with pyrimidinone moieties, showcasing their potential inhibitory activity against blood coagulation factors Xa and XIa (Potapov et al., 2021). Similarly, Naghiyev et al. (2020) reported on a multicomponent reaction leading to novel bicyclic products confirmed by X-ray crystallography and Hirshfeld surface analysis (Naghiyev et al., 2020).

Biological Activity

Several studies have focused on evaluating the biological activities of compounds structurally related to the query compound. Desai et al. (2011) synthesized a series of compounds screened for antibacterial and antifungal activities, revealing potential antimicrobial properties (Desai et al., 2011). Aytemir et al. (2003) described the synthesis of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives with antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Aytemir et al., 2003).

Potential Applications in Medicine

The exploration of these compounds' potential applications in medicine is an area of significant interest. For example, research on the regioselectivity of N-ethylation reactions of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide by Batalha et al. (2019) provides insights into modifications that could enhance pharmacological properties (Batalha et al., 2019).

Chemical Reactions and Mechanisms

The study of chemical reactions and mechanisms involving these compounds contributes to a deeper understanding of their potential uses. Sirakanyan et al. (2015) investigated the reaction of certain acetamides with bases, leading to products via Smiles-type rearrangement, highlighting the synthetic versatility of these compounds (Sirakanyan et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-4-phenyloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c24-19-9-6-15-14-17(7-8-18(15)23-19)22-20(25)21(10-12-26-13-11-21)16-4-2-1-3-5-16/h1-5,7-8,14H,6,9-13H2,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOKYWDAQUYHMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2812251.png)

![4-benzyl-2-{[(butan-2-yl)carbamoyl]methyl}-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2812252.png)

![3-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-(3-phenylpropyl)benzamide](/img/structure/B2812253.png)

![4-Methyl-2-(1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2812256.png)

![5-(3,4-dimethoxybenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2812261.png)

![Ethyl 2-{[(4-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2812265.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2812272.png)